molecular formula C11H10N2O2S2 B2975972 N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide CAS No. 1396869-18-3

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide

Cat. No. B2975972
CAS RN: 1396869-18-3
M. Wt: 266.33
InChI Key: WGLWAJKUAQGXLA-UHFFFAOYSA-N
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Description

“N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C6H8N2OS . Its average mass is 156.206 Da and its monoisotopic mass is 156.035736 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[4,3-d]thiazol-2-ylamine core, which is a bicyclic system containing a pyran ring fused with a thiazole ring . The InChI code for this compound is 1S/C6H8N2OS/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8) .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 76.1±0.3 cm3, and a molar volume of 226.6±3.0 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The polar surface area is 79 Å2 and the polarizability is 30.2±0.5 10-24 cm3 .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c14-10(7-2-4-16-6-7)13-11-12-8-1-3-15-5-9(8)17-11/h2,4,6H,1,3,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLWAJKUAQGXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)thiophene-3-carboxamide

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